molecular formula C8H15IN2O B11947163 5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide CAS No. 16620-62-5

5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide

Cat. No.: B11947163
CAS No.: 16620-62-5
M. Wt: 282.12 g/mol
InChI Key: LPDXEWQAPYBBDG-UHFFFAOYSA-N
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Description

5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide typically involves cyclization reactions. One common method includes the reaction of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives, leading to the formation of the bicyclic pyrrolo-fused system through an amination reaction . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and interfere with cellular processes. the exact molecular targets and pathways involved are not fully understood and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide is unique due to its specific bicyclic structure, which imparts distinct biological activities and reactivity

Properties

CAS No.

16620-62-5

Molecular Formula

C8H15IN2O

Molecular Weight

282.12 g/mol

IUPAC Name

5-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-5-ium-1-one;iodide

InChI

InChI=1S/C8H14N2O.HI/c1-10-5-2-3-7(10)8(11)9-4-6-10;/h7H,2-6H2,1H3;1H

InChI Key

LPDXEWQAPYBBDG-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCCC1C(=O)NCC2.[I-]

Origin of Product

United States

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